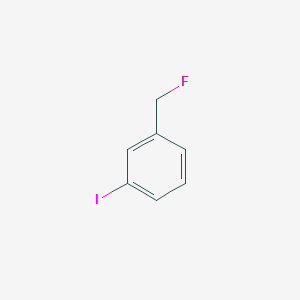

1-(Fluoromethyl)-3-iodobenzene

Description

Significance of Aryl Halides as Versatile Synthetic Intermediates

Aryl halides are organic compounds in which a halogen atom is directly attached to an aromatic ring. Their significance lies in their ability to participate in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. eie.grnie.edu.sg Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations have revolutionized the way chemists approach the synthesis of biaryls, substituted alkenes, alkynes, and anilines, respectively. eie.grnie.edu.sgrsc.org The nature of the halogen atom (F, Cl, Br, I) on the aromatic ring influences its reactivity, with aryl iodides generally being the most reactive in these coupling reactions. rsc.org This reactivity profile makes aryl halides, and particularly aryl iodides, highly sought-after starting materials for creating diverse molecular scaffolds. uomustansiriyah.edu.iq

The Synergistic Role of Fluorine and Iodine Substituents in Aromatic Systems

The presence of both a fluorine-containing group and an iodine atom on the same aromatic ring, as in 1-(fluoromethyl)-3-iodobenzene, creates a molecule with a unique and synergistic set of properties. The iodine atom, being the largest and most polarizable of the common halogens, provides a reactive handle for a multitude of synthetic transformations, primarily cross-coupling reactions. rsc.org Its bond to the aromatic carbon is the weakest among the halogens, making it an excellent leaving group in catalytic cycles.

Positioning of 1-(Fluoromethyl)-3-iodobenzene within Contemporary Organic Chemistry Research

1-(Fluoromethyl)-3-iodobenzene, with its CAS Number 456-45-1, is recognized as a valuable research chemical and building block in organic synthesis. bldpharm.comcymitquimica.comambeed.com Its structure is strategically designed to leverage the dual reactivity of its substituents. The iodo group at the meta-position provides a well-defined site for the introduction of various functional groups through established cross-coupling methodologies. Simultaneously, the fluoromethyl group offers the potential to introduce the desirable properties of fluorine into the target molecule. This positions the compound as a key intermediate for the synthesis of novel fluorinated compounds, particularly in the fields of medicinal chemistry and materials science. rsc.orgnih.gov

Research Gaps and Motivations for Investigating 1-(Fluoromethyl)-3-iodobenzene

This information gap presents a clear motivation for further investigation. There is a need for the development and publication of robust and high-yielding synthetic protocols for its preparation. A thorough characterization of its reactivity in a variety of modern synthetic transformations would be highly valuable to the chemical community. Furthermore, exploring its application in the synthesis of new chemical entities, particularly for biological screening, could lead to the discovery of novel therapeutic agents that benefit from the unique combination of its functional groups. The systematic study of 1-(fluoromethyl)-3-iodobenzene would not only fill a void in the chemical literature but also potentially unlock new avenues for the development of advanced functional molecules.

Interactive Data Tables

Below are data tables summarizing the known properties of 1-(fluoromethyl)-3-iodobenzene and a selection of related compounds mentioned in this article.

Table 1: Properties of 1-(Fluoromethyl)-3-iodobenzene

| Property | Value | Source(s) |

| CAS Number | 456-45-1 | bldpharm.comcymitquimica.comambeed.com |

| Molecular Formula | C7H6FI | ambeed.com |

| Molecular Weight | 236.03 g/mol | bldpharm.com |

| Synonyms | 3-Iodobenzyl fluoride, 3-(Fluoromethyl)phenyl iodide | cymitquimica.commolaid.com |

| Purity/Specification | Min. 95% (Commercially available) | cymitquimica.com |

Table 2: Related Aryl Halide Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature(s) |

| 1-Iodo-3-(trifluoromethyl)benzene | 401-81-0 | C7H4F3I | 272.01 | Trifluoromethyl analogue |

| 1-Fluoro-3-iodobenzene | 1121-86-4 | C6H4FI | 222.00 | Fluoro-substituted analogue |

| 1-Fluoro-3-(fluoromethyl)-5-iodobenzene | Not Available | C7H5F2I | 254.02 | Di-halogenated with fluoromethyl group |

| 1-Iodo-3,5-bis(trifluoromethyl)benzene | 328-73-4 | C8H3F6I | 340.00 | Bis(trifluoromethyl) analogue |

| Iodobenzene | 591-50-4 | C6H5I | 204.01 | Parent iodinated arene |

Structure

3D Structure

Properties

IUPAC Name |

1-(fluoromethyl)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGUNKIQACZLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306651 | |

| Record name | 1-(Fluoromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-45-1 | |

| Record name | 1-(Fluoromethyl)-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Fluoromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoromethyl 3 Iodobenzene

Advanced Approaches for Monofluoromethylation of Aromatic Rings

The incorporation of the monofluoromethyl (CH2F) group is a crucial strategy in medicinal chemistry, as it can serve as a bioisostere for methyl, hydroxyl, or amine groups, often enhancing metabolic stability and modulating biological activity. nih.govnih.gov A variety of methods for the direct introduction of a CH2F moiety onto aromatic rings have been developed, which can be broadly categorized by the nature of the monofluoromethylating agent. cas.cn

Electrophilic Monofluoromethylation Strategies

Electrophilic monofluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that serves as a "CH2F+" synthon. These methods are among the most straightforward for functionalizing arenes.

Key reagents for this purpose include:

Fluoromethyl Halides (CH2FX, where X = Cl, Br, I) : These are volatile but effective reagents for the monofluoromethylation of various nucleophiles, including activated aromatic compounds. nih.govcas.cn Fluoroiodomethane (ICH2F), being a liquid, is particularly manageable and can effectively monofluoromethylate heteroatom nucleophiles under mild basic conditions, a process that can also be applied to certain carbon nucleophiles. acs.orgnih.gov

Fluoromethyl Sulfonates (e.g., CH2FOSO2R) : These compounds are powerful alkylating agents due to the excellent leaving group ability of the sulfonate. nih.gov

S-Monofluoromethyl Diarylsulfonium Salts : These stable, crystalline solids act as efficient electrophilic CH2F transfer agents for a wide range of nucleophiles. nih.gov

The primary challenge in applying these methods to synthesize 1-(Fluoromethyl)-3-iodobenzene is regioselectivity. If starting with iodobenzene, the iodine atom acts as an ortho-, para-director, leading to the formation of 1-(Fluoromethyl)-2-iodobenzene and 1-(Fluoromethyl)-4-iodobenzene rather than the desired meta-isomer.

Nucleophilic Monofluoromethylation Approaches

Nucleophilic monofluoromethylation utilizes a "CH2F-" synthon to attack an electrophilic center on an aromatic ring, such as a carbon atom bearing a good leaving group. This approach is less common than trifluoromethylation due to the instability of reagents like fluoromethyllithium. nih.govcas.cn

Prominent reagents and strategies include:

Fluoromethyl Phenyl Sulfone (PhSO2CH2F) : This reagent can be deprotonated to generate a nucleophilic species capable of reacting with electrophiles. cas.cn It has been successfully used in the stereoselective monofluoromethylation of N-(tert-butanesulfinyl)imines. cas.cn For aromatic systems, this would typically involve a transition-metal-catalyzed cross-coupling reaction with an aryl halide or triflate.

Transition-Metal-Mediated Coupling : Palladium, nickel, or copper catalysts can be used to couple fluoromethyl halides or their derivatives with aryl boronic acids or aryl halides. nih.gov This allows for the formation of a C-C bond and the introduction of the CH2F group. To obtain the 1,3-substitution pattern, one could envision a coupling reaction starting with 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene, where one halide is selectively replaced.

| Reagent Type | Example Reagent(s) | Reaction Type | Key Characteristics |

|---|---|---|---|

| Electrophilic | CH₂FI, CH₂FBr, S-(Fluoromethyl) diarylsulfonium salts | SɴAr, Friedel-Crafts type | Reacts with electron-rich arenes; regioselectivity is governed by existing substituents. acs.orgnih.gov |

| Nucleophilic | PhSO₂CH₂F + base, Transition-metal catalysis with CH₂FX | Cross-coupling, SɴAr | Requires an aryl precursor with a leaving group (e.g., I, Br, OTf); regioselectivity is determined by the position of the leaving group. nih.govcas.cn |

| Radical | Zinc fluoromethyl sulfinate, ICH₂F + photoredox catalyst | Minisci-type, C-H functionalization | Useful for direct C-H functionalization of (hetero)arenes; can offer unique regioselectivity compared to ionic pathways. nih.govnih.govrsc.org |

Radical Monofluoromethylation Protocols

Radical-based methods have emerged as a powerful tool for C-H functionalization, allowing for the direct introduction of fluorinated groups without pre-functionalized starting materials. researchgate.net The generation of a monofluoromethyl radical (•CH2F) is a key step in these protocols.

Notable radical monofluoromethylation methods include:

Zinc Fluromethyl Sulfinate : This reagent serves as a source of •CH2F radicals for the C-H functionalization of various heterocycles. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis can be used to generate monofluoromethyl radicals from precursors like iodine(III) reagents with monofluoroacetoxy ligands or from fluoriodomethane (ICH2F). nih.govrsc.org These radicals can then engage in Minisci-type reactions with electron-deficient aromatic rings or undergo other radical addition processes. nih.gov Cross-coupling reactions involving radical intermediates have also proven effective. researchgate.net

Stereoselective and Regioselective Monofluoromethylation

While 1-(Fluoromethyl)-3-iodobenzene is an achiral molecule, the principles of stereoselective monofluoromethylation are central to modern organofluorine chemistry. Chiral compounds containing a monofluoromethyl-substituted stereocenter are prevalent in pharmaceuticals. rsc.orgrsc.org Methods to achieve this include the asymmetric monofluoromethylation using reagents like 1-fluorobis(phenylsulfonyl)methane or the enantioselective hydrogenation of fluorinated alkenes. rsc.orgrsc.org

Regioselectivity is of paramount importance for the synthesis of the target compound. As noted, the directing effects of iodo (ortho-, para-) and fluoromethyl (ortho-, para-) groups make the direct synthesis of the 1,3-isomer challenging. Therefore, a successful synthesis often relies on a multi-step sequence involving blocking groups or starting with a precursor that already has the desired 1,3-substitution pattern established.

Strategies for Regioselective Iodination of Fluorinated Benzene (B151609) Derivatives

The second major synthetic route involves the iodination of a fluoromethylated benzene ring. The fluoromethyl group is generally considered a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution. This makes the direct iodination of fluoromethylbenzene to form the 1,3-isomer a low-yielding process, with the 1,2- and 1,4-isomers being the major products. Therefore, achieving meta-iodination requires specialized methods or substrates.

Direct Iodination Methods Using Activated Iodine Species

Direct iodination of aromatic compounds can be sluggish because iodine is the least reactive halogen. youtube.com The reaction is often reversible and requires an oxidizing agent to remove the HI byproduct and to generate a more potent electrophilic iodine species ("I+"). youtube.comyoutube.com

Common systems for activated iodination include:

Iodine with an Oxidizing Agent : Strong oxidizing agents like nitric acid (HNO3) or potassium persulfate (K2S2O8) are used to oxidize I2 to a more electrophilic species. youtube.comorganic-chemistry.org

Hypervalent Iodine Reagents : Compounds like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can act as sources of electrophilic iodine or mediate iodination reactions. mdpi.com Hypervalent iodine reagents are also used in various fluorination reactions. arkat-usa.org

Iodine with Silver Salts : Silver salts such as Ag2SO4, AgBF4, or AgSbF6 can activate iodine, leading to regioselective iodination of certain substituted arenes. uky.edu

Iodine Monochloride (ICl) : This interhalogen compound is polarized (Iδ+—Clδ-) and serves as a more powerful electrophile than I2, enabling the iodination of moderately activated or deactivated rings. youtube.com

For the specific synthesis of 1-(Fluoromethyl)-3-iodobenzene, direct iodination of fluoromethylbenzene is regiochemically disfavored. A more viable strategy would involve starting with a benzene derivative containing a strong meta-directing group, performing the iodination, and then converting that directing group into a fluoromethyl group in subsequent steps.

| Reagent System | Activated Iodine Species (Proposed) | Typical Substrates | Reference |

|---|---|---|---|

| I₂ + HNO₃ | I⁺ | Activated to moderately deactivated arenes | youtube.com |

| I₂ + K₂S₂O₈ | I⁺ or IF | Alkenes, arenes | organic-chemistry.org |

| I₂ + Silver Salts (e.g., AgSbF₆) | I⁺ | Chlorinated arenes | uky.edu |

| ICl | ICl | Activated to moderately deactivated arenes | youtube.com |

| NIS (N-Iodosuccinimide) | I⁺ | Activated arenes | - |

Metal-Catalyzed Iodination Pathways

Metal-catalyzed iodination reactions represent a powerful and direct method for the introduction of iodine onto an aromatic ring. These reactions typically employ a transition metal catalyst, such as palladium or copper, to facilitate the C-H activation and subsequent C-I bond formation.

One potential metal-catalyzed route to 1-(fluoromethyl)-3-iodobenzene would involve the direct iodination of 1-(fluoromethyl)benzene. However, this approach faces a significant challenge in controlling the regioselectivity. The fluoromethyl group is weakly activating and ortho-, para-directing. Therefore, direct iodination would likely yield a mixture of isomers, with the desired meta-isomer being a minor product.

A more selective approach would involve a directed metalation-iodination strategy. In this scenario, a directing group is used to position the metal catalyst at the desired meta-position relative to the fluoromethyl group. This strategy, however, adds complexity due to the need for introduction and subsequent removal of the directing group.

Common catalysts and reagents for such transformations are presented in the table below.

| Catalyst/Reagent System | Description | Potential Applicability |

| Pd(OAc)₂ / I₂ | Palladium-catalyzed C-H activation/iodination. | Potentially applicable, but regioselectivity would be a major challenge without a directing group. |

| CuI / N,N'-dimethylethylenediamine | Copper-catalyzed iodination of aryl halides. | Could be used in a cross-coupling approach if starting from a different precursor. |

| I₂ / Selectfluor™ | Direct iodination using elemental iodine activated by an electrophilic fluorine source. organic-chemistry.org | This system is effective for iodinating benzene derivatives, but regioselectivity for meta-substitution on an ortho-, para-directing ring would be poor. organic-chemistry.org |

Indirect Iodination via Organometallic Precursors

Indirect iodination methods, which proceed through organometallic intermediates, offer a highly regioselective alternative to direct iodination. A common and effective strategy is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an aniline (B41778) precursor.

A plausible and highly regioselective route to 1-(fluoromethyl)-3-iodobenzene would start from 3-(fluoromethyl)aniline (B1340445). This aniline can be converted to the corresponding diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment of the diazonium salt with an iodide salt, such as potassium iodide, would yield the desired 1-(fluoromethyl)-3-iodobenzene. This method is advantageous because the position of the iodine atom is precisely determined by the position of the amino group in the starting material.

Reaction Scheme:

Diazotization: 3-(fluoromethyl)aniline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the diazonium salt.

Iodination: The diazonium salt solution is then added to a solution of potassium iodide (KI), leading to the displacement of the diazonium group by iodine.

This "one-pot" diazotization and iodination approach is often efficient and avoids the need for low-temperature production of the diazonium salt in a separate step, which can be beneficial for large-scale industrial production. google.com

Another organometallic approach involves the use of organolithium or Grignard reagents. For instance, starting from 1-bromo-3-(fluoromethyl)benzene, a Grignard reagent could be formed, which is then quenched with an iodine source. However, the preparation of the starting bromo-compound would require its own synthetic sequence.

Convergent and Divergent Synthetic Routes Towards 1-(Fluoromethyl)-3-iodobenzene

Convergent Synthesis:

A convergent approach involves the synthesis of two or more fragments of the target molecule separately, which are then combined in the final steps. For 1-(fluoromethyl)-3-iodobenzene, a convergent strategy is less common as the molecule is relatively small. However, one could envision a scenario where a fluoromethyl-containing fragment is coupled with an iodine-containing fragment, for example, via a metal-catalyzed cross-coupling reaction. This is generally less efficient for this specific target compared to linear sequences.

Divergent Synthesis:

A divergent synthetic strategy begins with a common intermediate that can be converted into a variety of different target molecules. In the context of 1-(fluoromethyl)-3-iodobenzene, a divergent approach could start from a precursor like 3-iodotoluene (B1205562). The methyl group of 3-iodotoluene can be functionalized in various ways, one of which is fluorination to produce 1-(fluoromethyl)-3-iodobenzene. Other transformations of the methyl group could lead to a diverse library of 3-iodobenzyl derivatives.

Alternatively, starting from 3-aminotoluene, a divergent synthesis could be employed. The amino group can be converted to an iodo group via the Sandmeyer reaction, and the methyl group can be fluorinated. Conversely, the methyl group could be functionalized first, followed by transformation of the amino group.

Optimization of Reaction Conditions for Enhanced Efficiency and Scalability

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-(fluoromethyl)-3-iodobenzene while ensuring the process is efficient and scalable. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the Sandmeyer reaction route starting from 3-(fluoromethyl)aniline, critical optimization points include:

Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Acid Concentration: The concentration of the acid used for diazotization can influence the reaction rate and the stability of the diazonium salt.

Iodide Source: While potassium iodide is commonly used, other iodide sources could be explored for improved performance or cost-effectiveness.

Catalyst: The use of a catalyst, such as cuprous iodide in the Sandmeyer reaction, can significantly improve the yield and reduce the formation of by-products. google.com

A data table illustrating the potential optimization of a hypothetical Sandmeyer reaction is shown below.

| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-(fluoromethyl)aniline | NaNO₂/HCl, then KI | None | Water | 0-5 | 2 | 65 |

| 2 | 3-(fluoromethyl)aniline | NaNO₂/H₂SO₄, then KI | None | Water | 0-5 | 2 | 70 |

| 3 | 3-(fluoromethyl)aniline | NaNO₂/H₂SO₄, then KI | CuI | Water | 0-5 | 1 | 85 |

| 4 | 3-(fluoromethyl)aniline | NaNO₂/H₂SO₄, then NaI | CuI | Water | 0-5 | 1 | 82 |

For metal-catalyzed iodination , optimization would focus on:

Catalyst Selection: Screening different palladium or copper catalysts and ligands to find the most active and selective system.

Solvent: The polarity and coordinating ability of the solvent can have a significant impact on the reaction outcome.

Iodinating Agent: Various iodine sources (e.g., I₂, N-iodosuccinimide) can be tested.

Additives: The addition of bases or other additives can influence the catalytic cycle.

Comparative Analysis of Synthetic Pathways

A comparative analysis of the potential synthetic pathways to 1-(fluoromethyl)-3-iodobenzene reveals distinct advantages and disadvantages for each approach.

| Synthetic Pathway | Advantages | Disadvantages |

| Metal-Catalyzed Direct Iodination | - Potentially a single-step reaction from a simple precursor. | - Poor regioselectivity, leading to a mixture of isomers. - May require expensive catalysts and ligands. |

| Indirect Iodination via Sandmeyer Reaction | - Excellent regioselectivity. - Utilizes readily available starting materials (anilines). - Well-established and reliable reaction. | - Multi-step process (requires synthesis of the aniline precursor). - Diazonium salts can be unstable and require careful handling. |

| Indirect Iodination via Organometallics (Grignard/Lithium) | - High regioselectivity. | - Requires the synthesis of a halogenated precursor. - Organometallic reagents are sensitive to moisture and air. |

Reactivity and Mechanistic Investigations of 1 Fluoromethyl 3 Iodobenzene

Mechanistic Studies of Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide moiety of 1-(fluoromethyl)-3-iodobenzene is the primary site of reactivity in many transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is relatively weak and susceptible to oxidative addition to low-valent metal centers, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds. The fluoromethyl group at the meta-position exerts a moderate electron-withdrawing effect through induction, which can influence the kinetics of the catalytic steps.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C bonds, and 1-(fluoromethyl)-3-iodobenzene is a suitable substrate for these transformations due to its aryl iodide functional group. iupac.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ubc.ca The reaction is highly valued for its operational simplicity and the low toxicity of the boron-containing reagents. ubc.ca For 1-(fluoromethyl)-3-iodobenzene, the reaction would proceed via a standard catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, transmetalation with the boronate species, and reductive elimination to yield the coupled product.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org The generally accepted mechanism involves a palladium cycle and a copper cycle. wikipedia.org 1-(Fluoromethyl)-3-iodobenzene would first react with the Pd(0) catalyst in the oxidative addition step. The copper acetylide, formed in the copper cycle, then participates in transmetalation with the aryl-palladium(II) complex, leading to the final product after reductive elimination. libretexts.orgresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction of 1-(fluoromethyl)-3-iodobenzene would follow the typical Negishi mechanism: oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the organozinc reagent and subsequent reductive elimination. researchgate.netlibretexts.org The use of organozinc reagents offers high reactivity and functional group tolerance. mdpi.com

Below is a table summarizing the key components of these palladium-catalyzed reactions applicable to 1-(fluoromethyl)-3-iodobenzene.

| Reaction Name | Organometallic Reagent | Typical Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Pd(0) catalyst, Base | Stable and environmentally benign reagents. ubc.ca |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Direct coupling with terminal alkynes to form arylalkynes. wikipedia.orglibretexts.org |

| Negishi | Organozinc | Pd(0) or Ni(0) catalyst | High reactivity and functional group tolerance of organozinc reagents. nih.govresearchgate.net |

Nickel catalysts serve as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed systems can couple aryl iodides with a variety of partners, including organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). researchgate.net These reactions generally proceed through a catalytic cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) species. For 1-(fluoromethyl)-3-iodobenzene, a Ni(0) complex would initiate the cycle via oxidative addition into the C-I bond. nih.gov Nickel catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium, potentially enabling transformations that are challenging with palladium catalysts. figshare.comnih.gov

The catalytic cycle for most cross-coupling reactions is initiated by oxidative addition and concluded by reductive elimination. libretexts.orgresearchgate.net

Oxidative Addition: This is typically the first and often rate-determining step in the catalytic cycle. researchgate.net A low-valent metal complex, such as Pd(0), inserts into the carbon-iodine bond of 1-(fluoromethyl)-3-iodobenzene. This process involves the cleavage of the C-I bond and the oxidation of the metal center from Pd(0) to Pd(II), forming an organopalladium(II) complex. researchgate.netresearchgate.net The rate of oxidative addition for aryl halides generally follows the trend Ar-I > Ar-Br > Ar-Cl, making aryl iodides like 1-(fluoromethyl)-3-iodobenzene highly reactive substrates. researchgate.net The electron-withdrawing nature of the fluoromethyl group can further facilitate this step.

Reductive Elimination: This is the final step, where the two organic ligands on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. unirioja.es The metal center is simultaneously reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and completing the cycle. libretexts.org For this step to occur, the two groups to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.org

Ligands play a critical role in transition metal catalysis by modulating the steric and electronic properties of the metal center. nih.gov In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands (e.g., triphenylphosphine, tricyclohexylphosphine) and N-heterocyclic carbenes (NHCs) are commonly employed. libretexts.orgrsc.org

The choice of ligand can influence several aspects of the reaction involving 1-(fluoromethyl)-3-iodobenzene:

Catalyst Stability: Ligands stabilize the metal nanoparticles and prevent their aggregation into inactive bulk metal.

Rate of Oxidative Addition: Electron-rich and sterically bulky ligands generally promote the oxidative addition step. rsc.org

Rate of Reductive Elimination: The steric bulk and electronic properties of the ligand also affect the rate of reductive elimination, which is often the product-forming step. unirioja.es

Selectivity: In substrates with multiple reactive sites, the ligand can control chemo- and regioselectivity. semanticscholar.org Iodide additives have also been shown to accelerate some palladium-catalyzed cross-coupling reactions, potentially through the formation of more nucleophilic anionic palladium complexes or via in situ Finkelstein reactions. acs.org

Transformations Involving the Carbon-Iodine Bond and Hypervalent Iodine Species

Beyond its use in cross-coupling, the iodine atom in 1-(fluoromethyl)-3-iodobenzene can be oxidized to a higher valence state, typically +3, to form hypervalent iodine compounds. These reagents are valuable as versatile and environmentally benign oxidants and electrophilic transfer agents in organic synthesis. thieme-connect.dearkat-usa.org

Hypervalent iodine(III) reagents, such as diaryliodonium salts, are typically synthesized by the oxidation of iodoarenes. arkat-usa.orgdiva-portal.orgorganic-chemistry.org The synthesis of a diaryliodonium salt from 1-(fluoromethyl)-3-iodobenzene would involve the oxidation of the iodine atom in the presence of another arene. Common oxidants for this transformation include Oxone, m-chloroperoxybenzoic acid (mCPBA), and sodium perborate (B1237305). organic-chemistry.orgbeilstein-journals.org

A general procedure involves reacting the iodoarene with another aromatic compound in the presence of an oxidant and a strong acid, such as sulfuric acid or triflic acid. beilstein-journals.orgdiva-portal.org This method is applicable for preparing a wide range of diaryliodonium salts, including those with electron-withdrawing groups. beilstein-journals.orgrsc.org The resulting diaryliodonium salts bearing the 3-(fluoromethyl)phenyl group can then be used as electrophilic arylating agents.

The table below presents examples of conditions used for the one-pot synthesis of various diaryliodonium salts from iodoarenes, illustrating the general applicability of the method. beilstein-journals.org

| Iodoarene | Arene Coupling Partner | Oxidant/Acid System | Product (Diaryliodonium Salt) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Toluene | Oxone / H₂SO₄ | Phenyl(p-tolyl)iodonium bromide | 84 |

| Iodobenzene | Anisole | Oxone / H₂SO₄ | (p-Methoxyphenyl)phenyliodonium bromide | 82 |

| 4-Iodotoluene | Mesitylene | Oxone / H₂SO₄ | Mesityl(p-tolyl)iodonium bromide | 88 |

| 1-Iodo-3-(trifluoromethyl)benzene | Mesitylene | Oxone / H₂SO₄ | Mesityl(3-(trifluoromethyl)phenyl)iodonium bromide | 75 |

| 4-Bromoiodobenzene | Benzene (B151609) | Oxone / H₂SO₄ | (4-Bromophenyl)phenyliodonium bromide | 62 |

Ligand Exchange Reactions and Reactivity of Hypervalent Iodine Intermediates

Aryl-λ³-iodanes, a class of hypervalent iodine(III) compounds, are characterized by a trigonal bipyramidal geometry where the aryl group and two lone pairs of electrons occupy the equatorial positions, while two electronegative ligands reside in the axial positions. nih.gov The reactivity of these species is largely dictated by the nature of these axial ligands, and their substitution through ligand exchange reactions is a fundamental process. nih.govprinceton.edu

For 1-(fluoromethyl)-3-iodobenzene to participate in hypervalent iodine chemistry, it must first be oxidized from iodine(I) to iodine(III). This is typically achieved using oxidants like peracids or sodium perborate in the presence of nucleophiles, which then become the axial ligands. The resulting hypervalent intermediate, for instance, (diacetoxyiodo)-1-(fluoromethyl)benzene, can then undergo ligand exchange with other nucleophiles.

The exchange process is critical for preparing a diverse range of hypervalent iodine reagents. For example, the acetate (B1210297) ligands can be replaced by stronger nucleophiles or other functional groups to fine-tune the reagent's reactivity for specific applications. While the direct synthesis of trifluoromethyl-λ³-iodanes through ligand exchange has faced challenges, often leading to product degradation, similar pathways are explored for other fluorinated groups. acs.org The general principle involves the substitution of existing ligands (L) on the iodine(III) center with a new group (Nu), as depicted in the following generalized reaction:

ArI(L)₂ + 2 Nu⁻ → ArI(Nu)₂ + 2 L⁻

The reactivity of the formed hypervalent iodine intermediate is rooted in its capacity for reductive elimination, where the iodine(III) is reduced back to iodine(I), and the axial ligands are transferred to a substrate. princeton.edu This process is the cornerstone of the synthetic utility of hypervalent iodine reagents in oxidative functionalization reactions.

| Initial Reagent (ArIL₂) | Exchanging Nucleophile | Product (ArINu₂) | Significance |

|---|---|---|---|

| ArI(OAc)₂ | TMSN₃ | ArI(N₃)₂ | Precursor for azidonation reactions. nih.gov |

| ArI(OAc)₂ | TMSCN | ArI(CN)₂ | Precursor for cyanation reactions. nih.gov |

| ArICl₂ | KF | ArIF₂ | Used in fluorination reactions. nih.gov |

| ArI(OAc)₂ | TfOH | ArI(OTf)₂ | Highly reactive reagent for various functionalizations. researchgate.net |

Oxidative Functionalizations Promoted by Iodine Center

The iodine center in 1-(fluoromethyl)-3-iodobenzene, upon oxidation to a hypervalent iodine(III) or iodine(V) state, becomes a powerful oxidant. beilstein-journals.orgrsc.org These hypervalent iodine reagents are valued in organic synthesis for their mild reaction conditions and functional group tolerance, serving as environmentally benign alternatives to heavy metal oxidants. rsc.org

The synthetic utility of these reagents stems from their ability to mediate a wide array of oxidative functionalizations. beilstein-journals.org These transformations include the oxidation of alcohols and phenols, the α-functionalization of carbonyl compounds, and the difunctionalization of alkenes and alkynes. beilstein-journals.orgresearchgate.net In a typical catalytic cycle, the precursor, 1-(fluoromethyl)-3-iodobenzene, is oxidized in situ to the active iodine(III) species by a terminal oxidant (e.g., m-CPBA). This species then reacts with the substrate, transferring a functional group and regenerating the iodine(I) compound, which re-enters the catalytic cycle. beilstein-journals.org

For instance, an in situ-generated hypervalent iodine reagent derived from 1-(fluoromethyl)-3-iodobenzene could promote the oxidative halogenation of aromatic compounds, where the iodine(III) center facilitates the electrophilic attack of a halide onto an electron-rich substrate. rsc.orgrsc.org Similarly, it could be employed in the oxyarylation of alkenes, where the iodine(III) species activates the double bond for nucleophilic attack. beilstein-journals.org The reactivity is a manifestation of umpolung, where the iodine atom inverts the polarity of the functional groups attached to it, turning them into electrophilic synthons. researchgate.net

| Reaction Type | Substrate | Iodine(III) Reagent | Product | Reference |

|---|---|---|---|---|

| Oxidation of Phenol | Phenol | PhI(OAc)₂ | Cyclohexadienone | researchgate.net |

| Oxyarylation of Alkene | Styrene | PhI(OAc)₂ / H₂O | 1-Phenyl-1,2-ethanediol diacetate | beilstein-journals.org |

| Oxidative Halogenation | Anisole | PhI(OAc)₂ / I₂ | p-Iodoanisole | rsc.org |

| α-Tosyloxylation of Ketone | Acetophenone | PhI(OH)OTs | α-Tosyloxyacetophenone | beilstein-journals.org |

Reactivity of the Monofluoromethyl Group

The monofluoromethyl (-CH₂F) group is a valuable substituent in medicinal chemistry, often introduced to modulate a molecule's physicochemical properties. Its reactivity, particularly concerning the C-F bond, presents both a challenge and a synthetic opportunity.

C-F Bond Activation and Subsequent Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a formidable challenge. researchgate.net However, recent advancements have demonstrated that C(sp³)-F bonds can be functionalized under specific conditions, providing pathways to convert readily available fluorinated compounds into other valuable molecules. rsc.orgnih.gov

Strategies for activating the C-F bond in a monofluoromethyl group generally involve transition metal complexes, main-group Lewis acids, or base-mediated reactions. rsc.org For example, lithium iodide has been shown to convert various alkyl fluorides to alkyl iodides, which are more versatile synthetic intermediates. nih.gov This transformation proceeds via nucleophilic substitution, where the iodide ion displaces the fluoride. Transition metal catalysts, particularly those based on rhodium, palladium, or copper, can also mediate C-F bond activation, often through oxidative addition of the C-F bond to the metal center. rsc.orgrsc.org Subsequent reductive elimination or cross-coupling steps can then lead to the formation of new C-C or C-heteroatom bonds. While much of the research has focused on polyfluorinated compounds, the principles are applicable to monofluorinated systems like the -CH₂F group in 1-(fluoromethyl)-3-iodobenzene. researchgate.netresearchgate.net

| Method | Reagent/Catalyst | General Transformation | Reference |

|---|---|---|---|

| Nucleophilic Substitution | LiI | R-CH₂F → R-CH₂I | nih.gov |

| Transition Metal Catalysis | Pd or Cu complexes | R-CF₃ → R-CF₂(Aryl) | rsc.org |

| Lewis Acid-Mediated | Silyl cations / Al-based reagents | C-F bond cleavage | rsc.org |

| Photoredox Catalysis | Photocatalyst / SET reagent | R-CF₃ → R-CF₂(Alkyl) | rsc.org |

Monofluoromethyl Group Transfer Reactions

While reagents for trifluoromethyl group transfer are well-established, such as Togni and Umemoto reagents, analogous reagents for monofluoromethyl group transfer are less common. The development of such reagents is of high interest for the direct introduction of the -CH₂F moiety into organic molecules.

Investigation of Substituent Electronic and Steric Effects on Reaction Pathways and Selectivity

The reactivity and regioselectivity of reactions involving 1-(fluoromethyl)-3-iodobenzene are governed by the interplay of the electronic and steric properties of both the iodo and the monofluoromethyl substituents on the aromatic ring. libretexts.org

Electronic Effects:

Iodo Group (-I): The iodine atom exerts a dual electronic effect. It is electronegative and withdraws electron density from the ring through the inductive effect (-I), thus deactivating the ring toward electrophilic aromatic substitution compared to benzene. libretexts.org However, through its lone pairs, it can donate electron density via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. As a meta-substituent itself, it directs to the 2-, 4-, and 6-positions.

Monofluoromethyl Group (-CH₂F): The fluorine atom is highly electronegative, causing the -CH₂F group to be electron-withdrawing via the inductive effect (-I). This deactivates the benzene ring. Unlike the iodo group, it has no resonance-donating capability. As an electron-withdrawing group, it would typically be considered a meta-director, although its effect is weaker than that of a nitro or cyano group.

The combination of a deactivating, ortho/para-directing iodo group and a deactivating monofluoromethyl group leads to a complex pattern of reactivity. For electrophilic substitution, the most likely positions of attack would be those activated by the iodo group (positions 2, 4, 6) and least deactivated by the -CH₂F group. Position 4 is para to the iodine and ortho to the -CH₂F group, while position 6 is ortho to the iodine and para to the -CH₂F group. Position 2 is ortho to both.

Steric Effects: Steric hindrance plays a crucial role, particularly for reactions at the positions ortho to the existing substituents (positions 2 and 4). libretexts.orgnih.gov The iodine atom is significantly larger than a hydrogen atom, which can sterically hinder the approach of reagents to the adjacent 2- and 4-positions. The monofluoromethyl group is less bulky than a tert-butyl group but still larger than hydrogen. libretexts.org Consequently, reactions may favor the less sterically crowded 6-position, which is ortho to the iodine but remote from the monofluoromethyl group.

| Position | Electronic Influence from -I (at C3) | Electronic Influence from -CH₂F (at C1) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 2 | Ortho (activating) | Ortho (deactivating) | High (adjacent to both groups) | Disfavored |

| 4 | Ortho (activating) | Meta (deactivating) | Moderate (adjacent to -I) | Possible |

| 5 | Meta (deactivating) | Para (deactivating) | Low | Disfavored |

| 6 | Para (activating) | Meta (deactivating) | Low | Favored |

Applications of 1 Fluoromethyl 3 Iodobenzene As a Synthetic Building Block

Construction of Complex Fluorinated Aromatic Scaffolds

The carbon-iodine bond in 1-(Fluoromethyl)-3-iodobenzene is a key handle for the construction of intricate fluorinated aromatic scaffolds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely employed method for the formation of biaryl structures. libretexts.org While specific studies detailing the Suzuki coupling of 1-(Fluoromethyl)-3-iodobenzene are not extensively documented in publicly available literature, the reactivity of aryl iodides in such transformations is well-established. researchgate.net It is anticipated that 1-(Fluoromethyl)-3-iodobenzene would readily couple with a variety of boronic acids and esters to yield monofluoromethylated biaryl compounds. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl motif in biologically active molecules.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.orglibretexts.org These structures are valuable intermediates and are present in various natural products and pharmaceuticals. nih.gov The reaction of 1-(Fluoromethyl)-3-iodobenzene with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would provide access to a range of 1-(fluoromethyl)-3-(alkynyl)benzene derivatives. organic-chemistry.org This transformation allows for the introduction of linear alkyne functionalities, which can be further elaborated into more complex structures.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of arylamines from aryl halides. wikipedia.orgresearchgate.net This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline (B41778) and arylamine moieties are common pharmacophores. The coupling of 1-(Fluoromethyl)-3-iodobenzene with a diverse range of primary and secondary amines would yield N-aryl and N,N-diaryl amines containing the fluoromethylphenyl group. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide variety of functional groups. rsc.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of 1-(Fluoromethyl)-3-iodobenzene

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid/ester | C(sp²) - C(sp²) | Monofluoromethylated biaryls |

| Sonogashira | Terminal alkyne | C(sp²) - C(sp) | Monofluoromethylated arylalkynes |

| Buchwald-Hartwig | Amine | C(sp²) - N | Monofluoromethylated anilines/arylamines |

Integration into Multicomponent Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples of MCRs incorporating 1-(Fluoromethyl)-3-iodobenzene are not prominently reported, its structure lends itself to such applications. For instance, its participation in palladium-catalyzed MCRs involving the insertion of isonitriles or carbon monoxide could lead to the rapid assembly of complex, polyfunctionalized fluorinated molecules. The development of novel MCRs featuring this building block remains an area of potential research.

Precursor for Specialized Organometallic Reagents

The carbon-iodine bond of 1-(Fluoromethyl)-3-iodobenzene can be readily converted into a carbon-metal bond, generating specialized organometallic reagents. These reagents are powerful nucleophiles and bases, enabling a different set of synthetic transformations.

Grignard Reagents: The reaction of 1-(Fluoromethyl)-3-iodobenzene with magnesium metal would be expected to form the corresponding Grignard reagent, (3-(fluoromethyl)phenyl)magnesium iodide. This organomagnesium compound can then be used in reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Organolithium Reagents: Alternatively, halogen-lithium exchange with an alkyllithium reagent, such as n-butyllithium, at low temperatures would provide the corresponding organolithium species, 3-(fluoromethyl)phenyllithium. psu.edu Organolithium reagents are generally more reactive than their Grignard counterparts and are used in a similar range of nucleophilic addition and substitution reactions.

Table 2: Formation of Organometallic Reagents from 1-(Fluoromethyl)-3-iodobenzene

| Reagent Type | Metal | Reaction Conditions | Resulting Organometallic Species |

| Grignard | Mg | Ether solvent | (3-(Fluoromethyl)phenyl)magnesium iodide |

| Organolithium | Li | Alkyllithium, low temperature | 3-(Fluoromethyl)phenyllithium |

The in-situ generation of these organometallic reagents followed by trapping with various electrophiles is a powerful strategy for the synthesis of diverse functionalized molecules.

Directed Synthesis of Polyfunctionalized Organic Compounds

The sequential and chemoselective functionalization of 1-(Fluoromethyl)-3-iodobenzene allows for the directed synthesis of polyfunctionalized organic compounds. The differential reactivity of the carbon-iodine bond and the aromatic C-H bonds can be exploited to introduce multiple substituents in a controlled manner.

For example, a palladium-catalyzed cross-coupling reaction could be performed first at the iodine position. Subsequently, the fluoromethyl group or other substituents on the aromatic ring could direct further functionalization, such as electrophilic aromatic substitution or directed ortho-metalation, at specific positions. This stepwise approach enables the construction of highly substituted and complex aromatic structures that would be challenging to synthesize by other means.

Development of Chemical Libraries Utilizing 1-(Fluoromethyl)-3-iodobenzene

Chemical libraries are essential tools in drug discovery and materials science for the high-throughput screening of new compounds with desired properties. The versatility of 1-(Fluoromethyl)-3-iodobenzene as a building block makes it an attractive starting point for the development of focused chemical libraries.

By employing a variety of coupling partners in palladium-catalyzed reactions or a range of electrophiles to trap the derived organometallic reagents, a large number of structurally diverse compounds containing the 3-(fluoromethyl)phenyl moiety can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around this important fluorinated scaffold, increasing the probability of identifying novel bioactive molecules or materials with unique properties. While specific large-scale library syntheses using this compound are not detailed in the literature, its potential for such applications is clear based on the established reactivity of aryl iodides in library synthesis protocols.

Computational Chemistry and Theoretical Studies on 1 Fluoromethyl 3 Iodobenzene

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

A detailed analysis of the electronic structure of 1-(Fluoromethyl)-3-iodobenzene has not been specifically reported in the reviewed literature. Such an investigation would typically employ quantum mechanical methods like Density Functional Theory (DFT) to elucidate the arrangement and energies of electrons within the molecule.

Key aspects of this analysis would include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For 1-(Fluoromethyl)-3-iodobenzene, the HOMO would likely be localized on the electron-rich aromatic ring and the iodine atom, indicating its propensity to act as an electron donor in reactions. The LUMO's location would indicate the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO would be calculated to estimate the molecule's kinetic stability and electronic excitation potential.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would quantify the effects of the electronegative fluorine and iodine atoms on the electron density of the benzene (B151609) ring and the fluoromethyl group. The resulting electrostatic potential map would visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Conformational Analysis and Energetics

Specific conformational analysis and energetic studies for 1-(Fluoromethyl)-3-iodobenzene are not available in the scientific literature. A computational study would focus on the rotation around the bond connecting the fluoromethyl group to the benzene ring.

The standard approach involves:

Potential Energy Surface Scan: The dihedral angle between the C-C-C-F plane would be systematically varied, and the energy of the molecule calculated at each step. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima).

Identification of Conformers: The analysis would identify the lowest-energy (gauche or anti) conformers and any higher-energy eclipsed forms. The relative energies of these conformers determine their population distribution at a given temperature. Factors influencing conformational preference, such as steric hindrance between the fluoromethyl group and the iodine atom, and electrostatic interactions, would be evaluated.

Theoretical Elucidation of Reaction Mechanisms and Transition States

While general reactivity for similar molecules is known, theoretical elucidations of specific reaction mechanisms and transition states involving 1-(Fluoromethyl)-3-iodobenzene are not documented in published research. Computational chemistry is essential for mapping out the pathways of chemical reactions.

A typical theoretical study of a reaction mechanism would involve:

Locating Stationary Points: For a proposed reaction, calculations would identify the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states. A transition state represents the highest energy point along the minimum energy path connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key parameter that governs the reaction rate according to transition state theory. This allows for the theoretical prediction of reaction feasibility and kinetics.

Investigation of Non-Covalent Interactions, including Halogen Bonding

There are no specific computational investigations into the non-covalent interactions of 1-(Fluoromethyl)-3-iodobenzene. Given its structure, the most significant non-covalent interaction it can participate in as a donor is halogen bonding.

A computational analysis would explore:

The σ-hole: The iodine atom in 1-(Fluoromethyl)-3-iodobenzene is expected to have a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. The magnitude of this positive potential would be calculated to predict the strength of its halogen bonding capability. Electron-withdrawing groups on the benzene ring typically enhance the σ-hole.

Complexes with Lewis Bases: The interaction between 1-(Fluoromethyl)-3-iodobenzene and various Lewis bases (e.g., pyridine, ammonia) would be modeled. Calculations would determine the geometry, interaction energy, and spectroscopic properties of the resulting halogen-bonded complexes. Methods like Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the nature of the C—I···N (or C—I···O) halogen bond.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling for the chemical reactivity and selectivity of 1-(Fluoromethyl)-3-iodobenzene has not been a specific subject of published computational studies. Such models use calculated molecular properties to forecast how a molecule will behave in different chemical environments.

Modeling approaches would include:

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds were studied, QSAR models could be developed to correlate calculated descriptors (like HOMO/LUMO energies, atomic charges, or steric parameters) with experimentally observed reactivity or biological activity.

Reactivity Indices: DFT-based reactivity descriptors such as chemical potential, hardness, softness, and the Fukui function would be calculated. The Fukui function, for example, would be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule, thereby forecasting its regioselectivity in reactions such as electrophilic aromatic substitution. These models are crucial for understanding and predicting the outcomes of chemical transformations.

Advanced Characterization Methodologies in Research on 1 Fluoromethyl 3 Iodobenzene

Spectroscopic Approaches for Structural Elucidation in Synthetic Research (e.g., NMR, Mass Spectrometry, Infrared, UV-Vis Spectroscopy)

Spectroscopy is the primary toolset for elucidating the molecular structure of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic connectivity and chemical environment within the 1-(Fluoromethyl)-3-iodobenzene molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 1-(Fluoromethyl)-3-iodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to confirm its constitution.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum for 1-(Fluoromethyl)-3-iodobenzene would be expected to show distinct signals for the aromatic protons and the two protons of the fluoromethyl group. The aromatic protons would appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The fluoromethyl protons would appear as a characteristic doublet due to coupling with the adjacent fluorine atom.

¹³C NMR: This spectrum would reveal the number of unique carbon environments. Six distinct signals would be expected: four for the aromatic carbons and one for the fluoromethyl carbon. The carbon bonded to iodine and the carbon bonded to the fluoromethyl group would have characteristic chemical shifts. The fluoromethyl carbon signal would appear as a doublet due to one-bond coupling with the fluorine atom.

¹⁹F NMR: This experiment is highly specific to the fluorine atom. It would show a single signal, which would be split into a triplet by the two adjacent protons of the fluoromethyl group.

Illustrative NMR Data for 1-(Fluoromethyl)-3-iodobenzene

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constant (J) |

|---|---|---|---|

| Aromatic Protons (4H) | 7.0 - 8.0 | Multiplets (m) | JH-H ≈ 1-8 Hz |

| CH₂F Protons (2H) | ~5.5 | Doublet (d) | ²JH-F ≈ 45-50 Hz |

| Aromatic Carbons (6C) | 115 - 145 (C-H, C-CH₂F), ~95 (C-I) | Singlets (s) | - |

| CH₂F Carbon (1C) | ~80-85 | Doublet (d) | ¹JC-F ≈ 170-180 Hz |

| Fluorine (1F) | ~(-210) - (-220) | Triplet (t) | ²JF-H ≈ 45-50 Hz |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1-(Fluoromethyl)-3-iodobenzene (C₇H₆FI), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns that further support the structure.

Expected Fragmentation in Mass Spectrometry

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [C₇H₆FI]⁺ | Molecular Ion | 252 |

| [C₇H₆F]⁺ | Loss of Iodine radical (•I) | 125 |

| [C₆H₄I]⁺ | Loss of Fluoromethyl radical (•CH₂F) | 219 |

| [C₆H₅]⁺ | Loss of I and CH₂F fragments | 77 |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 1-(Fluoromethyl)-3-iodobenzene would display characteristic absorption bands for C-H stretching of the aromatic ring, C-H stretching of the CH₂ group, the C-F bond vibration, and various benzene (B151609) ring vibrations.

UV-Vis Spectroscopy: This technique provides information about electronic transitions within the molecule. 1-(Fluoromethyl)-3-iodobenzene would exhibit absorption bands in the ultraviolet region characteristic of the substituted benzene chromophore. While less specific for detailed structure determination than NMR or MS, it can be useful for quantitative analysis.

Chromatographic and Separation Techniques for Reaction Monitoring and Purification (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic methods are indispensable for monitoring the progress of a chemical reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor a reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product (visualized under UV light or with a staining agent). The relative polarity of 1-(Fluoromethyl)-3-iodobenzene would determine the choice of solvent system (eluent) to achieve good separation.

Gas Chromatography (GC): GC is an excellent technique for separating and analyzing volatile compounds. It can be used to assess the purity of 1-(Fluoromethyl)-3-iodobenzene and to quantify the components in a reaction mixture. Coupled with a mass spectrometer (GC-MS), it provides powerful analytical data, combining separation with structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative-scale separations. For 1-(Fluoromethyl)-3-iodobenzene, reverse-phase HPLC (using a non-polar stationary phase and a polar mobile phase) would likely be employed. It is highly effective for purity assessment and for isolating the product from non-volatile impurities or side products.

Application of Chromatographic Techniques

| Technique | Primary Application | Typical Phases | Information Obtained |

|---|---|---|---|

| TLC | Reaction monitoring | Stationary: Silica gel; Mobile: Hexane/Ethyl Acetate (B1210297) mixture | Qualitative assessment of reaction completion and product formation (Rf value) |

| GC | Purity assessment, quantitative analysis | Stationary: Non-polar (e.g., polysiloxane); Mobile: Inert gas (He, N₂) | Retention time, percentage purity |

| HPLC | High-resolution purity analysis, preparative purification | Stationary: C18 silica; Mobile: Acetonitrile/Water or Methanol/Water | Retention time, high-accuracy purity determination |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of sufficient quality of 1-(Fluoromethyl)-3-iodobenzene can be grown, this technique provides unambiguous proof of its structure.

The analysis would yield precise data on bond lengths (e.g., C-I, C-F, C-C), bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding (where the iodine atom acts as a Lewis acid) or dipole-dipole interactions, which govern the material's bulk properties. While no crystal structure for 1-(Fluoromethyl)-3-iodobenzene appears to be publicly available, the data table below illustrates the type of information that would be obtained from such an analysis.

Illustrative Crystallographic Data Table

| Parameter | Example of Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Selected Bond Lengths | C-I: ~2.10 Å; C-F: ~1.38 Å |

| Selected Bond Angles | C-C-I: ~120°; F-C-H: ~109° |

| Intermolecular Interactions | Presence/absence of I···F or I···π halogen bonds |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Protocols

Another key area of development is the improvement of atom economy, particularly in reactions involving hypervalent iodine compounds derived from 1-(Fluoromethyl)-3-iodobenzene. nih.govresearchgate.net Research is focusing on designing tandem reactions where the iodoarene moiety, typically a byproduct, is incorporated into the final product structure, thus eliminating waste. nih.govresearchgate.net Furthermore, the development of catalytic systems that utilize iodine in a recyclable manner is a significant goal. This includes aerobic oxidation processes that use oxygen as the terminal oxidant, simplifying reaction procedures and making them more sustainable.

| Aspect | Traditional Protocols | Emerging Green Protocols |

|---|---|---|

| Oxidation Method | Stoichiometric chemical oxidants (e.g., peracids) | Electrochemical anodic oxidation, aerobic oxidation |

| Atom Economy | Low; iodoarene is a stoichiometric byproduct | High; tandem reactions incorporate the iodoarene moiety |

| Reagents | Often involves hazardous or expensive reagents | Use of molecular iodine, recyclable catalysts, air as an oxidant mdpi.com |

| Waste Profile | Significant generation of chemical waste | Reduced waste streams, byproducts are often benign (e.g., water) |

Expansion of Chemo- and Regioselective Functionalizations

Future research will heavily emphasize the development of highly selective methods to functionalize 1-(Fluoromethyl)-3-iodobenzene. The presence of multiple reactive sites—the C-I bond, the fluoromethyl group, and various C-H bonds on the aromatic ring—presents a challenge and an opportunity for synthetic chemists. A key objective is the selective activation of the C-I bond over other potentially reactive sites, such as C-Br or C-Cl bonds, if present in more complex derivatives. nih.gov

A significant area of exploration is the directed ortho-C–H functionalization. nih.govnih.gov Palladium/norbornene cooperative catalysis has already been shown to be effective for the site-selective C-H fluoromethylation of aryl iodides, and this strategy could be adapted for other transformations. nih.govacs.org This allows for the precise installation of functional groups at positions adjacent to the existing substituents, providing access to highly decorated aromatic scaffolds.

Furthermore, dual functionalization strategies are emerging as a powerful tool. Photocatalysis, for instance, enables the simultaneous functionalization of C–F and C–H bonds, offering a rapid route to complex multifluorinated biaryls from readily available starting materials. nih.govnih.gov Adapting these methods to selectively functionalize the C-I bond in concert with a remote C-H bond on the same molecule or a coupling partner represents a frontier in synthetic methodology.

| Reaction Type | Description | Potential Application for 1-(Fluoromethyl)-3-iodobenzene |

|---|---|---|

| Directed ortho-Metalation | Use of a directing group to achieve selective metalation and functionalization at the ortho position. nih.govrsc.org | Installation of functional groups at the C2 or C4 position. |

| Pd/Norbornene Catalysis | Cooperative catalysis enabling site-selective C-H activation and functionalization of aryl iodides. nih.govacs.org | Introduction of various groups (alkyl, aryl, etc.) at a specific C-H bond. |

| Photocatalytic Dual C-H/C-I Functionalization | Visible-light mediated reaction to functionalize both a C-H and a C-I bond in a single operation. acs.orgacs.org | Rapid construction of complex molecules by forming two new bonds concurrently. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous-flow and automated platforms is a major trend in modern chemistry, offering significant advantages in safety, scalability, and process control. The synthesis and functionalization of 1-(Fluoromethyl)-3-iodobenzene and its derivatives are well-suited for this technological shift. Flow chemistry is particularly advantageous for handling potentially hazardous reagents or unstable intermediates by minimizing their accumulation at any given time.

Recent work has demonstrated the successful multi-step continuous-flow synthesis of cyclic diaryliodonium salts, which are a class of hypervalent iodine reagents. beilstein-journals.org This process, which involves steps like Friedel–Crafts alkylation followed by anodic oxidative cyclization, showcases the potential for creating advanced reagents from iodoarene precursors in a flow setup. beilstein-journals.org Such methodologies could be adapted for 1-(Fluoromethyl)-3-iodobenzene to produce novel reagents on demand and with high consistency. Automated platforms can further accelerate the discovery of new reactions and the optimization of conditions by enabling high-throughput screening of catalysts, solvents, and other reaction parameters.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reaction volumes and superior heat transfer. |

| Scalability | Often challenging and requires re-optimization. | Easily scalable by extending operation time ("scaling out"). beilstein-journals.org |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction time, temperature, and mixing. |

| Integration | Difficult to integrate multiple reaction steps. | Well-suited for multi-step, telescoped syntheses. beilstein-journals.org |

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is set to unlock new modes of reactivity for 1-(Fluoromethyl)-3-iodobenzene. While traditional palladium-catalyzed cross-coupling reactions are well-established, emerging catalytic platforms promise greater efficiency, broader substrate scope, and unprecedented transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for activating aryl iodides under exceptionally mild conditions. acs.orgresearchgate.net This technology enables the generation of aryl radicals from unactivated aryl iodides, which can then participate in a variety of bond-forming reactions, including intramolecular 1,5-hydrogen atom transfer (HAT) to functionalize remote C-H bonds. acs.orgnih.gov Another innovative approach is the use of earth-abundant metals like bismuth in photocatalysis to achieve chemoselective C(sp²)–C(sp²) bond formation. nih.gov Such systems can selectively activate the C-I bond even in the presence of other halides. nih.gov

Dual catalysis, which combines two distinct catalytic cycles, offers another layer of sophistication. For example, merging photoredox catalysis with nickel or rhodium catalysis can enable challenging C-F bond functionalizations or cross-couplings that are not feasible with a single catalyst. acs.orgacs.org These advanced catalytic systems will be instrumental in utilizing 1-(Fluoromethyl)-3-iodobenzene in novel synthetic disconnections.

| Catalytic System | Activation Method | Key Advantages | Reference Example |

|---|---|---|---|

| Iridium or Ruthenium Photoredox Catalysis | Visible Light / Single-Electron Transfer | Mild conditions, radical-based reactivity, excellent functional group tolerance. | Intramolecular C-H functionalization via 1,5-HAT. acs.orgnih.gov |

| Bismuth Photocatalysis | Visible Light / MLCT & LLCT | High chemoselectivity for C-I bonds, uses an earth-abundant metal. | C-H functionalization to form C(sp²)-C(sp²) bonds. nih.gov |

| Nickel Catalysis | Reductive Cross-Coupling | Enables coupling with challenging partners like trifluoromethyl oxirane. | Synthesis of 1-trifluoromethyl-2-phenyl-ethanol derivatives. acs.org |

| Dual Catalysis (e.g., Rh/Ni) | Combined Catalytic Cycles | Achieves transformations not possible with single catalysts, such as C-F borylation. | Selective photocatalytic C-F borylation of polyfluoroarenes. acs.org |

Design of New Reagents Based on 1-(Fluoromethyl)-3-iodobenzene Derivatives

A compelling future direction is the use of 1-(Fluoromethyl)-3-iodobenzene not just as a building block, but as a precursor for novel, high-value chemical reagents. nih.gov The most prominent opportunity lies in the synthesis of new hypervalent iodine(III) reagents. nih.govresearchgate.netacs.org By oxidizing the iodine center, it is possible to create analogues of widely used reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or Dess-Martin periodinane that bear a fluoromethylated aryl backbone. acs.orgnih.gov

These new reagents could exhibit unique reactivity, solubility, or stability profiles conferred by the fluoromethyl group. They could function as specialized group-transfer agents, delivering fluoromethyl-aryl groups or acting as oxidants in complex molecular settings. The development of such reagents aligns with the strategy of improving atom economy by designing transformations where the reagent's backbone is incorporated into the product. nih.govresearchgate.net

Beyond hypervalent iodine compounds, 1-(Fluoromethyl)-3-iodobenzene can be converted into a range of organometallic reagents. For example, conversion to the corresponding Grignard, organolithium, or organozinc species would provide nucleophilic synthons for introduction of the 3-(fluoromethyl)phenyl moiety. These reagents would be valuable additions to the toolbox for medicinal chemists engaged in drug discovery. nih.govalfa-chemistry.com

| Reagent Class | Potential Structure Example | Anticipated Application |

|---|---|---|

| Hypervalent Iodine(III) Reagents | [3-(Fluoromethyl)phenyl]iodine(III) diacetate | Oxidizing agent; electrophilic transfer of the fluoromethyl-aryl group. organic-chemistry.org |

| Diaryliodonium Salts | 3-(Fluoromethyl)phenyliodonium triflate | Electrophilic arylating agent for C-C and C-heteroatom bond formation. nih.gov |

| Organomagnesium Reagents | 3-(Fluoromethyl)phenylmagnesium iodide | Grignard reagent for addition to carbonyls and other electrophiles. |

| Organozinc Reagents | (3-(Fluoromethyl)phenyl)zinc iodide | Nucleophile for Negishi cross-coupling reactions. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(fluoromethyl)-3-iodobenzene?

- Methodological Answer : Synthesis typically involves halogen exchange or electrophilic substitution. For example, fluoromethylation of 3-iodobenzyl bromide using fluorinating agents like KF in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C) can yield the target compound. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the fluoromethyl group to pre-functionalized iodobenzene derivatives. Ensure inert conditions (argon/nitrogen atmosphere) to prevent iodine displacement .

Q. How can the purity and structural integrity of 1-(fluoromethyl)-3-iodobenzene be confirmed experimentally?

- Methodological Answer : Use a combination of ¹H NMR (to identify fluoromethyl proton splitting patterns), ¹⁹F NMR (to confirm fluoromethyl integration), and mass spectrometry (HRMS for molecular ion validation). Elemental analysis (C, H, I) ensures stoichiometric accuracy. For iodine quantification, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What are the solubility and stability profiles of 1-(fluoromethyl)-3-iodobenzene under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but miscible with organic solvents like dichloromethane, THF, or acetone. Stability tests indicate light sensitivity; store in amber vials at 2–8°C under inert gas. Avoid exposure to strong acids/bases to prevent dehalogenation or decomposition .

Q. What safety protocols are critical when handling 1-(fluoromethyl)-3-iodobenzene?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound may release toxic fumes (e.g., HI) upon decomposition. Incompatible with oxidizing agents; store separately from reactive materials. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance fluoromethylation efficiency in synthesis?

- Methodological Answer : Optimize fluorinating agent concentration (e.g., AgF vs. KF) and solvent polarity (DMF > THF). Catalytic systems like crown ethers (18-crown-6) improve fluoride ion availability. Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) and adjust temperature to minimize side reactions (e.g., elimination) .

Q. What strategies resolve conflicting NMR data arising from fluorine-iodine coupling effects?